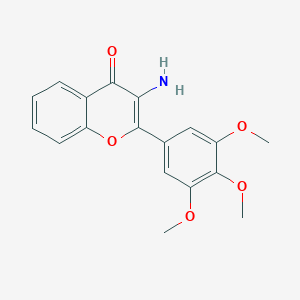

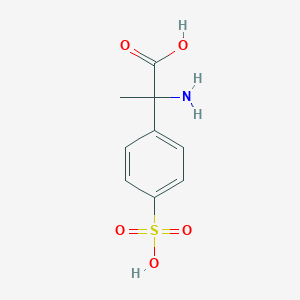

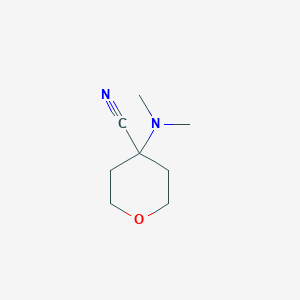

![molecular formula C15H13N5O3 B063815 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione CAS No. 169692-31-3](/img/structure/B63815.png)

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, also known as Caffeine, is a naturally occurring alkaloid that is found in coffee, tea, and other beverages. It is widely consumed by people all over the world due to its psychoactive properties. Caffeine is known for its ability to improve mental alertness, increase energy levels, and reduce fatigue.

Mécanisme D'action

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. Adenosine binds to its receptors in the brain and causes a decrease in the release of neurotransmitters such as dopamine and glutamate. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione blocks the adenosine receptors and increases the release of dopamine and glutamate, leading to increased alertness and energy levels.

Effets Biochimiques Et Physiologiques

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has numerous biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolic rate. It also stimulates the central nervous system, leading to increased mental alertness and cognitive function. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione is also known to enhance athletic performance by reducing fatigue and increasing endurance.

Avantages Et Limitations Des Expériences En Laboratoire

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has several advantages as a research tool. It is readily available, inexpensive, and has a well-established safety profile. However, caffeine has limitations as a research tool as well. It has a narrow therapeutic window, and high doses can cause adverse effects such as anxiety, insomnia, and tremors. Additionally, caffeine has a short half-life, and its effects wear off quickly.

Orientations Futures

There are several future directions for research on caffeine. One area of interest is the development of new caffeine analogs that have improved pharmacological properties. Another area of interest is the study of caffeine's effects on the microbiome and its potential role in the development of gut-brain axis disorders. Additionally, research is needed to determine the optimal dose of caffeine for various applications, such as athletic performance and cognitive function.

Conclusion:

In conclusion, 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, or 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, is a widely consumed alkaloid that has numerous pharmacological effects. It is a valuable research tool that has been extensively studied for its effects on cognitive function, athletic performance, and disease prevention. While caffeine has several advantages as a research tool, it also has limitations, and future research is needed to further understand its pharmacological properties and potential applications.

Méthodes De Synthèse

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotechnological processes. The most common method of synthesis is extraction from natural sources. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione is extracted from coffee beans, tea leaves, and cocoa beans using organic solvents. The extracted caffeine is then purified by sublimation or recrystallization.

Applications De Recherche Scientifique

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has been extensively studied for its various pharmacological effects. It is known to act as a central nervous system stimulant, adenosine receptor antagonist, and phosphodiesterase inhibitor. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has been shown to improve cognitive function, enhance athletic performance, and reduce the risk of certain diseases such as Parkinson's disease, Alzheimer's disease, and liver cancer.

Propriétés

Numéro CAS |

169692-31-3 |

|---|---|

Nom du produit |

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione |

Formule moléculaire |

C15H13N5O3 |

Poids moléculaire |

311.3 g/mol |

Nom IUPAC |

1,3,11-trimethylpurino[8,7-b]quinazoline-2,4,6-trione |

InChI |

InChI=1S/C15H13N5O3/c1-17-9-7-5-4-6-8(9)12(21)20-10-11(16-14(17)20)18(2)15(23)19(3)13(10)22/h4-7H,1-3H3 |

Clé InChI |

IWRFDHCQUDMHNG-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=NC4=C3C(=O)N(C(=O)N4C)C |

SMILES canonique |

CN1C2=CC=CC=C2C(=O)N3C1=NC4=C3C(=O)N(C(=O)N4C)C |

Synonymes |

Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3,11-trimethyl- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

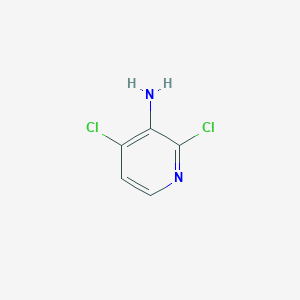

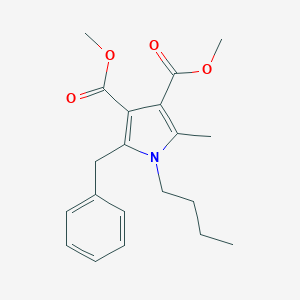

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)

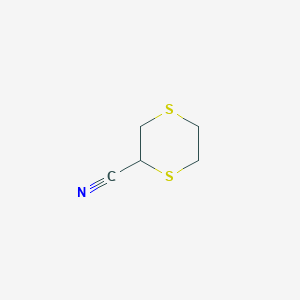

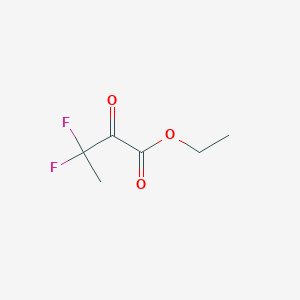

![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)

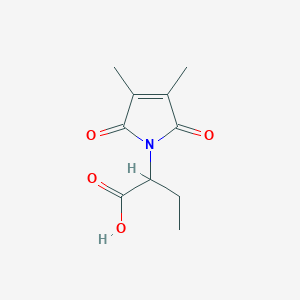

![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)